2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-12-17(19(23)28)18(14-8-4-6-10-16(14)29-2)27-20(24-12)25-21(26-27)30-11-13-7-3-5-9-15(13)22/h3-10,18H,11H2,1-2H3,(H2,23,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTYPKAWDRPKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=CC=C4OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The final step usually involves the introduction of the carboxamide group through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities, modulated by substituent variations. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity :
- The 2-(2-chlorobenzylsulfanyl) group in the target compound may enhance target binding via halogen interactions compared to ethylsulfanyl (BB70868) or benzylthio groups .
- 7-Substituents : The 2-methoxyphenyl group in the target compound differs from 4-chlorophenyl (BB70868) or 4-isopropylphenyl (). Electron-donating methoxy groups may improve metabolic stability over electron-withdrawing chlorophenyl groups .
Carboxamide vs. Ester/Cyano Groups: The 6-carboxamide in the target compound and BB70868 improves aqueous solubility compared to esters () or cyano groups (), which are more lipophilic .
Crystallographic Insights :
- Derivatives like ’s ethyl carboxylate exhibit defined triclinic crystal packing (α = 70.655°, β = 86.097°), suggesting that substituents influence molecular geometry and intermolecular interactions .
Antimicrobial Activity :
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo[1,5-a]pyrimidine core.
- Substituents including chlorophenyl , methoxyphenyl , and a carboxamide group.
This unique architecture contributes to its diverse biological activities.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H20ClN5O2S |
| Molecular Weight | 429.93 g/mol |
| CAS Number | 536991-54-5 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In studies evaluating various triazole derivatives:
- Compounds demonstrated strong activity against Gram-positive and Gram-negative bacteria , particularly Escherichia coli.
- Most tested compounds were less effective against fungal strains .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- It showed potent anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values often below 25 μM .
- Molecular docking studies suggest that the compound may interact with critical targets like cyclin-dependent kinase 2 (CDK2) , indicating a mechanism for its anticancer activity .
The biological effects of the compound are believed to arise from its ability to interact with specific molecular targets:
- The compound may inhibit key enzymes or receptors involved in bacterial growth or cancer cell proliferation.
- For example, it may interfere with metabolic pathways in microorganisms or disrupt cell cycle regulation in cancer cells .
Table 2: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, Gram-positive bacteria | Not specified | |
| Anticancer | MCF-7, HepG-2 | < 25 μM |
Case Studies
Several case studies have explored the biological activity of triazolopyrimidine derivatives:
- Antimicrobial Evaluation : A study on various triazole derivatives demonstrated that specific substitutions led to enhanced antibacterial activity against standard pathogenic strains. The synthesized compounds were evaluated for their effectiveness in inhibiting bacterial growth .
- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of similar compounds revealed significant activity against human malignant cell lines. The findings suggest that structural modifications can lead to improved efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
